![molecular formula C4H11IN2S B589345 S,N,N'-Trimethylisothiouronium-d9 Iodide CAS No. 1331643-02-7](/img/new.no-structure.jpg)
S,N,N'-Trimethylisothiouronium-d9 Iodide
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Overview
Description
S,N,N’-Trimethylisothiouronium-d9 Iodide: is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of S,N,N’-Trimethylisothiouronium Iodide, where the hydrogen atoms are replaced with deuterium (d9). This compound is primarily utilized in metabolic research, environmental studies, and organic chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,N,N’-Trimethylisothiouronium-d9 Iodide involves the reaction of deuterated methyl iodide with thiourea. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process can be summarized as follows:
Reactants: Deuterated methyl iodide (CD3I) and thiourea (CS(NH2)2).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions.
Procedure: The reactants are mixed in a suitable solvent, such as acetonitrile or ethanol, and heated to a specific temperature to facilitate the reaction. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of S,N,N’-Trimethylisothiouronium-d9 Iodide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of deuterated methyl iodide and thiourea.
Optimized Conditions: Industrial reactors with precise temperature and pressure control to maximize yield and purity.
Purification: Advanced purification techniques, including distillation and crystallization, to obtain high-purity S,N,N’-Trimethylisothiouronium-d9 Iodide.
Chemical Reactions Analysis
Types of Reactions: S,N,N’-Trimethylisothiouronium-d9 Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiourea derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds.
Scientific Research Applications
Chemistry: S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: In biological research, it is used to trace metabolic pathways and understand the role of sulfur-containing compounds in cellular processes.
Medicine: The compound is employed in medical research to develop diagnostic tools and therapeutic agents, particularly in the study of sulfur metabolism and related disorders.
Industry: In the industrial sector, S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a reference standard for quality control and analytical testing of sulfur-containing compounds.
Mechanism of Action
The mechanism of action of S,N,N’-Trimethylisothiouronium-d9 Iodide involves its interaction with various molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to nucleophilic sites on target molecules. This methylation process can alter the chemical properties and biological activity of the target molecules, leading to various effects.
Comparison with Similar Compounds
S,N,N’-Trimethylisothiouronium Iodide: The non-deuterated version of the compound.
N,N,S-Trimethylthiopseudourea-d9 Hydriodide: Another deuterated analog with similar properties.
2,3,3-Trimethyl-2-thio-pseudourea-d9 Monohydriodide: A related compound with slight structural differences.
Uniqueness: S,N,N’-Trimethylisothiouronium-d9 Iodide is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The presence of deuterium atoms enhances its stability and provides distinct advantages in NMR spectroscopy and other analytical techniques.
Biological Activity
S,N,N'-Trimethylisothiouronium-d9 iodide (CAS 6972-04-9) is a quaternary ammonium compound that has garnered interest in various biological and chemical research fields due to its unique properties. This compound is particularly notable for its potential applications in proteomics and biochemical research, especially concerning its interactions with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₁₁N₂S·I, with a molecular weight of 246.11 g/mol. The presence of the iodine ion contributes to its biological activity, particularly in the context of iodine's role in biological systems.
This compound acts primarily through its interaction with thiol groups in proteins and enzymes. The compound can modify sulfhydryl groups (-SH) on cysteine residues, leading to alterations in protein structure and function. This modification can impact enzyme activity, protein folding, and overall cellular processes.
Antimicrobial Activity
Research indicates that iodine-containing compounds exhibit antimicrobial properties. The iodide ion can disrupt microbial cell membranes and inhibit essential metabolic processes. This compound's ability to release iodine may contribute to its bactericidal effects, making it a candidate for use in antimicrobial formulations .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. In vitro studies have shown that at certain concentrations, this compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. The mechanism appears to involve oxidative stress and disruption of mitochondrial function .
Protein Interaction Studies
The compound's interaction with proteins has been studied using various techniques, including mass spectrometry and nuclear magnetic resonance (NMR). These studies reveal that this compound can form stable complexes with proteins, potentially altering their functional states and interactions with other biomolecules .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting its potential as an antiseptic agent .
Case Study 2: Effects on Cancer Cell Lines
In another investigation, the effects of this compound on human breast cancer cell lines were assessed. The compound was found to induce apoptosis through the activation of caspase pathways at concentrations ranging from 25 µM to 100 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, indicative of apoptosis .
Data Tables
Biological Activity | Concentration (µM) | Effect Observed |
---|---|---|
Antimicrobial | >50 | Significant reduction in bacterial viability |
Cytotoxicity | 25-100 | Induction of apoptosis in cancer cells |
Protein Interaction | Varies | Formation of stable protein complexes |
Properties
CAS No. |
1331643-02-7 |
---|---|
Molecular Formula |
C4H11IN2S |
Molecular Weight |
255.165 |
IUPAC Name |
trideuteriomethyl N,N/'-bis(trideuteriomethyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H/i1D3,2D3,3D3; |
InChI Key |
VAKZYIIFXHRFIA-KYRNGWDOSA-N |
SMILES |
CNC(=NC)SC.I |
Synonyms |
N,N,S-Trimethylthiopseudourea-d9 Hydriodide; 2,3,3-Trimethyl-2-thio-pseudourea-d9 Monohydriodide; N,N-Dimethyl-carbamimidothioic Acid-d9 Methyl Ester Monohydriodide; |
Origin of Product |
United States |
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